(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1461689-30-4
VCID: VC2732018
InChI: InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m0/s1
SMILES: COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br
Molecular Formula: C9H8BrF3O2
Molecular Weight: 285.06 g/mol

(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

CAS No.: 1461689-30-4

Cat. No.: VC2732018

Molecular Formula: C9H8BrF3O2

Molecular Weight: 285.06 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol - 1461689-30-4

Specification

CAS No. 1461689-30-4
Molecular Formula C9H8BrF3O2
Molecular Weight 285.06 g/mol
IUPAC Name (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol
Standard InChI InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m0/s1
Standard InChI Key JKZPYJJPAHZBFZ-QMMMGPOBSA-N
Isomeric SMILES COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)O)Br
SMILES COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br
Canonical SMILES COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Formula

(1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol has the molecular formula C₉H₈BrF₃O₂, combining a 3-bromo-4-methoxyphenyl group with a chiral carbon center that bears both a hydroxyl group and a trifluoromethyl substituent . The "S" stereochemical designation indicates the specific three-dimensional arrangement at this carbon, following the Cahn-Ingold-Prelog priority rules. According to PubChemLite data, the compound can be represented using the SMILES notation COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br and the InChI notation InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 . These notations precisely define the connectivity and spatial arrangement of atoms within the molecule. The corresponding InChIKey, which serves as a unique identifier for the compound, is JKZPYJJPAHZBFZ-UHFFFAOYSA-N .

The structure contains four primary functional elements that define its chemical identity and reactivity profile: a secondary alcohol at the benzylic position, a trifluoromethyl group attached to the carbinol carbon, a benzene ring with bromine substitution at position 3, and a methoxy group at position 4 of the aromatic ring. These structural features collectively determine the physical properties and chemical behavior of the compound.

Physical Properties and Identification

The molecular weight of (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is approximately 285.06 g/mol . This value is consistent across multiple database entries, providing a reliable parameter for identification. The compound has been registered under multiple CAS numbers, including 1461689-30-4 and 478484-53-6 , which may reflect different registration sources or potentially different stereoisomeric forms.

In the scientific literature and commercial catalogues, the compound is also known by the synonym "1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol" . This alternative nomenclature omits the stereochemical designation, suggesting that it may refer to either the specific enantiomer or the racemic mixture, depending on the context.

Stereochemical Considerations

The presence of defined stereochemistry is significant from both synthetic and potential application perspectives, as enantiomerically pure compounds often exhibit different biological activities and chemical reactivities compared to their mirror-image counterparts or racemic mixtures. The methods for achieving and verifying this stereochemical purity would typically involve chiral separation techniques or stereoselective synthetic approaches.

Analytical Characterization Data

Mass Spectrometry and Ion Mobility Parameters

PubChemLite provides valuable predicted collision cross-section data for various adducts of (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol . This data is crucial for identification and characterization using mass spectrometry coupled with ion mobility spectrometry, a powerful analytical technique for structural confirmation:

Adductm/zPredicted CCS (Ų)
[M+H]+284.97325161.2
[M+Na]+306.95519161.8
[M+NH4]+301.99979163.3
[M+K]+322.92913162.4
[M-H]-282.95869156.8
[M+Na-2H]-304.94064161.3
[M]+283.96542158.8
[M]-283.96652158.8

These predicted collision cross-section values provide reference parameters for analytical method development and compound verification. The variety of adducts represented in the table covers the most common ionization modes employed in mass spectrometry, enabling flexible analytical approaches depending on the specific instrumentation and research requirements.

Structural Comparison with Related Compounds

Understanding the properties of (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol can be enhanced through comparison with structurally related compounds. Two such compounds identified in the literature provide valuable context:

These structural analogs demonstrate the chemical space surrounding (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol and highlight the diversity of functional group combinations possible within this molecular framework.

Future Research Directions

Analytical Method Development

The predicted collision cross-section data provided by PubChemLite offers a foundation for developing specific analytical methods for the identification and quantification of (1S)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol in complex mixtures. Further research could focus on validating these predicted values experimentally and establishing robust analytical protocols for quality control in research and potential industrial applications.

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